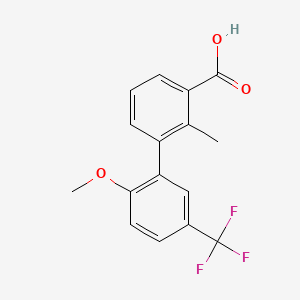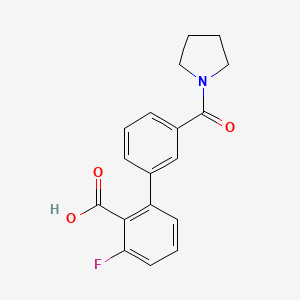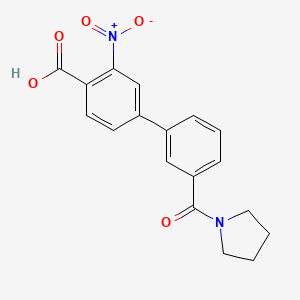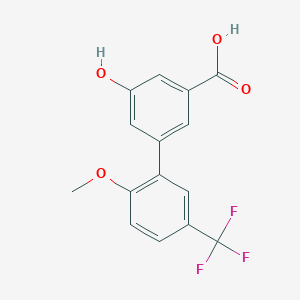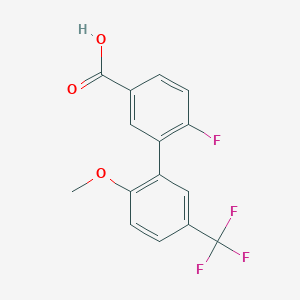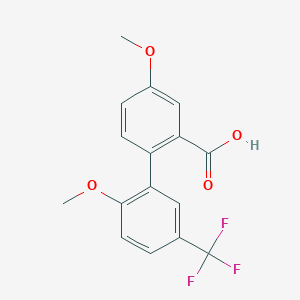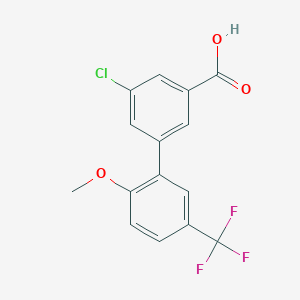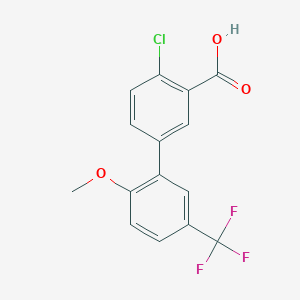
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (2-F5-2MTFPB-95%) is an organic compound with a wide range of applications in scientific research. This compound is a useful reagent for organic synthesis, particularly for the preparation of fluorinated compounds. It is also used in biochemical and physiological studies, and it has been studied for its potential applications in drug development.
Mécanisme D'action
2-F5-2MTFPB-95% is an organic compound that acts as a reagent in organic synthesis. It acts as a catalyst for the formation of carbon-fluorine bonds, which are important for the synthesis of fluorinated compounds. Additionally, 2-F5-2MTFPB-95% is used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development.
Biochemical and Physiological Effects
2-F5-2MTFPB-95% is used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development. It is also used as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. The effects of 2-F5-2MTFPB-95% on enzyme activity and drug development are not well-understood, but it is believed that it may be able to act as a catalyst for the formation of carbon-fluorine bonds, which are important for the synthesis of fluorinated compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-F5-2MTFPB-95% has several advantages for use in lab experiments. It is a useful reagent for organic synthesis, particularly for the preparation of fluorinated compounds. It is also relatively easy to synthesize and purify, and it has a high yield. Additionally, it is relatively non-toxic and has a low vapor pressure. However, it is also important to note that 2-F5-2MTFPB-95% is a highly reactive compound and should be used with caution.
Orientations Futures
There are several potential future directions for the use of 2-F5-2MTFPB-95%. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of other fluorinated compounds. Additionally, it could be used in the study of enzyme activity and in drug development. Finally, it could be used to investigate the potential biochemical and physiological effects of 2-F5-2MTFPB-95%.
Méthodes De Synthèse
2-F5-2MTFPB-95% can be synthesized through a two-step synthesis process. The first step involves the reaction of 2-fluorobenzoic acid with 2-methoxy-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. This reaction produces the desired product, 2-F5-2MTFPB-95%, in a yield of up to 95%. The second step involves the purification of the product by recrystallization.
Applications De Recherche Scientifique
2-F5-2MTFPB-95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. It is also used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development. Additionally, 2-F5-2MTFPB-95% has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-10(13)8-2-4-12(16)11(6-8)14(20)21/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJVYLOUSOSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692132 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261989-81-4 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

